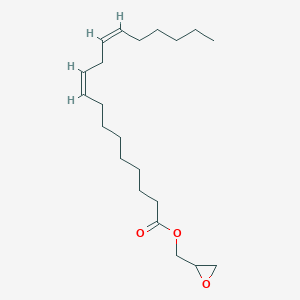

Glycidyl Linoleate

Description

The exact mass of the compound Glycidyl Linoleate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ethers - Ethers, Cyclic - Epoxy Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Glycidyl Linoleate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glycidyl Linoleate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

oxiran-2-ylmethyl (9Z,12Z)-octadeca-9,12-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h6-7,9-10,20H,2-5,8,11-19H2,1H3/b7-6-,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOGTZDQTPQYKEN-HZJYTTRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635228 | |

| Record name | (Oxiran-2-yl)methyl (9Z,12Z)-octadeca-9,12-dienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24305-63-3 | |

| Record name | Glycidyl linoleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24305-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Oxiran-2-yl)methyl (9Z,12Z)-octadeca-9,12-dienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemo-Enzymatic Synthesis of Glycidyl Linoleate: A Precision Protocol

Executive Summary

This technical guide details the enzymatic synthesis of Glycidyl Linoleate (GL), a high-value lipid conjugate utilized in lipid nanoparticle (LNP) formulation and as a reference standard for food safety analytics. Unlike traditional chemical esterification—which often results in epoxide ring opening or linoleic moiety oxidation due to harsh Lewis acids—this protocol utilizes Candida antarctica Lipase B (CALB) to achieve high regioselectivity under mild conditions.

Part 1: Mechanistic Principles & Rationale

Why Enzymatic?

The synthesis of Glycidyl Linoleate presents two competing chemical challenges:

-

Epoxide Sensitivity: The glycidyl epoxide ring is highly reactive. Chemical catalysts (e.g., sulfuric acid, tin catalysts) often trigger ring-opening, yielding monochloro-propanediol (MCPD) esters or glycerol conjugates rather than the desired glycidyl ester.

-

Polyunsaturated Instability: Linoleic acid (C18:2) is prone to auto-oxidation at the bis-allylic position. High-temperature chemical esterification (>150°C) degrades the fatty acid chain.

The Solution: Immobilized Lipase B from Candida antarctica (Novozym 435).

-

Thermodynamic Control: Operates at 40–60°C, preserving the linoleic backbone.

-

Chemo-selectivity: CALB specifically targets the carboxyl-hydroxyl esterification without attacking the epoxide ring of glycidol.

Reaction Mechanism (Ping-Pong Bi-Bi)

The reaction follows a Ping-Pong Bi-Bi mechanism. The Linoleic Acid first acylates the serine residue in the lipase active site, releasing water. Subsequently, Glycidol enters the active site to accept the acyl group.

Figure 1.1: Ping-Pong Bi-Bi mechanism of CALB-mediated esterification. The enzyme oscillates between a free form and an acyl-enzyme intermediate.

Part 2: Critical Material Attributes (CMA)

To ensure reproducibility, the following material standards must be met.

| Component | Specification | Rationale |

| Enzyme | Novozym 435 (Immobilized CALB) | High thermal stability; macroporous resin facilitates substrate diffusion. |

| Linoleic Acid | ≥99% Purity (GC) | Impurities (Oleic/Stearic) are difficult to separate downstream. |

| Glycidol | ≥96%, stabilized | Racemic or enantiopure depending on application. Warning: Carcinogenic. |

| Desiccant | Molecular Sieves (4Å), Activated | Essential to shift equilibrium toward ester synthesis (Le Chatelier's principle). |

| Solvent | n-Hexane or tert-Butanol | n-Hexane for solubility; t-Butanol if higher polarity is needed. Solvent-free is possible but viscous. |

Part 3: Optimized Synthetic Protocol

Safety Warning: Glycidol is a genotoxic carcinogen. All operations must occur in a fume hood. Double-gloving (Nitrile) is required.

Experimental Workflow

Figure 3.1: Step-by-step synthetic workflow for Glycidyl Linoleate production.

Step-by-Step Methodology

Step 1: Substrate Preparation

-

Activate 4Å molecular sieves at 200°C for 4 hours prior to use.

-

In a 50 mL screw-cap reaction vial, dissolve Linoleic Acid (10 mmol, 2.8 g) in 10 mL of n-hexane.

-

Note: Solvent-free synthesis is possible but requires 60°C to maintain low viscosity, which increases oxidation risk. Hexane allows reaction at 40–50°C.

-

Step 2: Reaction Initiation

-

Add Glycidol (12 mmol, 0.89 g) . A slight molar excess (1.2 equivalents) of glycidol drives the reaction.

-

Add activated molecular sieves (100 mg/mmol substrate).

-

Initiate reaction by adding Novozym 435 (10% w/w relative to total substrate mass) .

Step 3: Incubation

-

Incubate in an orbital shaker at 45°C and 200 rpm .

-

Critical Control: Do not use magnetic stirring bars, as they grind the immobilized enzyme particles, reducing activity and complicating filtration. Use overhead or orbital agitation.

Step 4: Monitoring & Termination

-

Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 8:2). Glycidyl Linoleate (

) will appear above the Glycidol ( -

Reaction typically reaches equilibrium (90-95% conversion) in 6–8 hours .

-

Terminate by filtering the mixture through a fritted glass funnel to remove the enzyme and sieves.

Step 5: Purification

-

Concentrate the filtrate under reduced pressure (Rotovap) at 30°C.

-

Purify residue via Flash Column Chromatography:

-

Stationary Phase: Silica Gel 60.

-

Eluent: Gradient of Hexane (100%)

Hexane:EtOAc (90:10).

-

-

Isolate the product as a clear, colorless oil. Store at -20°C under Argon.

Part 4: Process Control & Optimization

To maximize yield and minimize hydrolysis, the following parameters must be controlled.

| Parameter | Optimized Range | Effect of Deviation |

| Temperature | 40°C – 50°C | <40°C: Slow kinetics. >60°C: Enzyme denaturation & Linoleic oxidation. |

| Water Activity ( | < 0.1 | High |

| Molar Ratio (Acid:Glycidol) | 1:1.2 to 1:1.5 | Excess Acid: Difficult to remove downstream. Excess Glycidol: Easily removed via aqueous wash or chromatography. |

| Enzyme Load | 5–10% (w/w) | <5%: Incomplete conversion. >15%: Diminishing returns; mass transfer limitations. |

Part 5: Analytical Validation

Trustworthiness of the synthesis is validated using the following analytical markers.

Nuclear Magnetic Resonance ( H-NMR)

Solvent:

- 5.35 ppm (m, 4H): Olefinic protons of the linoleic chain (-CH=CH-).

-

4.45 & 3.95 ppm (dd, 2H): Glycidyl methylene protons (

- 3.25 ppm (m, 1H): Methine proton of the epoxide ring.

- 2.85 & 2.65 ppm (dd, 2H): Terminal epoxide methylene protons.

-

Validation: The integration ratio of Olefinic (4H) to Epoxide Methine (1H) must be 4:1. Loss of Epoxide signals indicates ring opening.

Mass Spectrometry (LC-MS)

-

Technique: LC-ESI-MS (Positive Mode).

-

Target Ion:

. -

Molecular Weight:

-

Linoleic Acid: 280.45 g/mol

-

Glycidol: 74.08 g/mol

-

Glycidyl Linoleate: 336.51 g/mol

-

Observed m/z: ~359.5 (

).

-

References

-

Enzymatic Synthesis of Glycidyl Esters: Z. Guo, et al. "Lipase-catalyzed synthesis of glycidyl fatty acid esters." Journal of the American Oil Chemists' Society, 2010. Link Establishes the baseline conditions for CALB-mediated synthesis of glycidyl esters.

-

Novozym 435 Specificity: Ortiz, C., et al. "Novozym 435: The 'perfect' lipase immobilized biocatalyst?" Catalysis Science & Technology, 2019. Link Authoritative review on the mechanism and stability of the catalyst.

-

Purification & Analysis of Glycidyl Esters: Haines, T. D., et al. "Direct Determination of Glycidyl Esters of Fatty Acids in Vegetable Oils by LC–MS." Journal of the American Oil Chemists' Society, 2011. Link Provides the analytical framework for validating the purity of the synthesized ester.

-

Kinetic Resolution & Mechanism: Ghanem, A. "Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds."[1] Tetrahedron, 2007.[1] Link Details the Ping-Pong Bi-Bi mechanism relevant to glycidol acylation.

-

Linoleic Acid Handling: Miyashita, K. "Oxidation characteristics of conjugated linoleic acid isomers." Journal of the American Oil Chemists' Society, 2002. Link Supports the requirement for mild (<60°C) reaction conditions to prevent oxidation.

Sources

A Comprehensive Technical Guide on the Thermal Formation Mechanism of Glycidyl Linoleate in Edible Oils

Executive Summary

Glycidyl esters (GEs), and specifically Glycidyl Linoleate (GL), have emerged as significant process-induced contaminants in refined edible oils. Their toxicological importance stems from their in-vivo hydrolysis to glycidol, a compound classified by the International Agency for Research on Cancer (IARC) as "probably carcinogenic to humans" (Group 2A).[1][2] This guide provides an in-depth technical examination of the thermal formation mechanism of Glycidyl Linoleate. It deconstructs the core chemical pathways, identifies the critical precursors and process parameters, details industry-standard analytical methodologies for quantification, and explores effective, field-proven mitigation strategies. This document is intended for researchers, food scientists, and quality assurance professionals dedicated to understanding and controlling the presence of these contaminants in edible oil products.

The Genesis of a Contaminant: Understanding Glycidyl Esters

Glycidyl esters are chemical compounds formed from a fatty acid molecule linked to a glycidol backbone. Glycidyl Linoleate is the ester formed from linoleic acid, a common polyunsaturated fatty acid found in many vegetable oils like soybean, corn, and sunflower oil. These compounds are not present in the raw, unrefined oils but are generated during the high-temperature processing steps required to produce a stable and palatable final product.[1][3]

The primary concern is the post-ingestion enzymatic hydrolysis of GEs in the gastrointestinal tract, which releases free glycidol.[1][2] The epoxide group in the glycidol molecule is highly reactive and has been identified as a genotoxic carcinogen, prompting regulatory bodies worldwide to establish maximum permissible limits for GEs in edible oils and fats.[1]

The Core Mechanism: Thermal Formation of Glycidyl Linoleate

The formation of Glycidyl Linoleate is not a simple reaction but a complex process driven by temperature and the presence of specific precursors. The critical stage for its formation is the deodorization step in oil refining, where oils are heated to high temperatures (typically 200-270°C) under vacuum to remove undesirable volatile compounds that affect taste, odor, and stability.[1]

Essential Precursors: The Building Blocks

The formation of GL is fundamentally dependent on the presence of partial acylglycerols. The primary precursors are:

-

Diacylglycerols (DAGs): Specifically, 1,2-diacylglycerols containing a linoleic acid moiety (1-linoleoyl-2-hydroxy-sn-glycerol or its isomer). DAGs are the most significant precursors.[4] They are naturally present in crude oils due to incomplete biosynthesis or enzymatic hydrolysis of triacylglycerols (TAGs) during fruit harvesting, transportation, and storage.[4] Oils like palm oil naturally have higher DAG content, making them more susceptible to GE formation.[4]

-

Monoacylglycerols (MAGs): While also precursors, MAGs are typically present in much lower concentrations in crude oils than DAGs, so their overall contribution to total GE formation is less significant.[4]

It is a critical and established finding that pure Triacylglycerols (TAGs) , the main component of edible oils, are stable under deodorization conditions and are not direct precursors to glycidyl esters.[1][5]

The Reaction Pathway: A Step-by-Step Deconstruction

The prevailing mechanism for the formation of Glycidyl Linoleate from a 1,2-diacyl-linolein precursor is an intramolecular transesterification reaction that proceeds through a key intermediate. While other minor pathways may exist, the following steps represent the primary route driven by thermal energy.

-

Protonation and Activation: At high temperatures, a proton (H⁺), often from a free fatty acid or other acidic species in the oil, protonates the hydroxyl group on the sn-3 position of the diacylglycerol. This makes the hydroxyl group a better leaving group (water).

-

Formation of a Cyclic Acyloxonium Ion: The carbonyl oxygen of the fatty acid at the sn-2 position performs a nucleophilic attack on the sn-3 carbon, displacing the activated water molecule. This intramolecular cyclization forms a five-membered ring intermediate known as a cyclic acyloxonium ion . This intermediate is a key, high-energy species in the formation pathway.[3][4]

-

Deprotonation and Epoxide Formation: A base (which could be a water molecule or another species) removes a proton from the sn-1 carbon's hydroxyl group, leading to the collapse of the cyclic intermediate and the formation of the stable three-membered epoxide ring characteristic of glycidol. The final product is Glycidyl Linoleate.

Causality Insight: The high temperature of deodorization provides the necessary activation energy to overcome the energy barrier for forming the unstable cyclic acyloxonium ion. The vacuum environment, which removes water, further drives the reaction forward according to Le Chatelier's principle, favoring the elimination of the water molecule in the second step.

Key Influencing Factors

The rate and extent of GL formation are governed by several interconnected process parameters.

| Factor | Impact on GL Formation | Causality / Rationale |

| Temperature | Exponential Increase: The single most critical factor. Formation begins around 200°C and increases significantly at temperatures above 230°C.[5] | Provides the necessary activation energy for the reaction, particularly for the formation of the high-energy acyloxonium intermediate. Higher temperatures accelerate the reaction rate exponentially. |

| Time | Direct Correlation: Longer residence times at high temperatures lead to higher concentrations of GEs.[1] | Provides a longer duration for the reactions to proceed towards equilibrium. However, at very high temperatures, prolonged time can also lead to degradation of GEs. |

| Precursor Conc. | Direct Correlation: Higher levels of DAGs and MAGs in the crude oil directly result in higher GE levels in the refined oil.[1][4] | The reaction rate is dependent on the concentration of the reactants. More precursor molecules are available to enter the formation pathway. |

| Acidity (FFA) | Catalytic Effect: Higher free fatty acid (FFA) content can increase the rate of formation. | FFAs can act as proton donors, facilitating the initial protonation and activation step of the diacylglycerol precursor, thereby catalyzing the reaction. |

| Pressure | Indirect Effect: Deodorization is performed under vacuum. | Lower pressure facilitates the removal of volatile compounds, including water. Removing water, a byproduct of the intermediate formation step, shifts the reaction equilibrium towards the products. |

Experimental Validation & Analytical Methodologies

To ensure product safety and validate mitigation strategies, accurate quantification of Glycidyl Linoleate is essential. Due to the complexity of the oil matrix and the lack of individual standards for every possible glycidyl ester, indirect analytical methods are the most commonly used and validated in the industry.

The Gold Standard: AOCS Official Method Cd 29c-13

The American Oil Chemists' Society (AOCS) has established several official methods for this purpose. Method Cd 29c-13 is a differential method used for the determination of fatty-acid-bound glycidol. It is an indirect method that converts the target analyte into a more easily detectable compound.

Trustworthiness Insight: This protocol is considered self-validating because it relies on a differential measurement. By running two parallel reactions (one converting glycidol to 3-MCPD and one not), it inherently corrects for the baseline 3-MCPD esters already present in the oil, isolating the signal that comes specifically from the glycidyl esters.

Detailed Experimental Protocol (Conceptual Steps)

-

Sample Preparation & Internal Standard Spiking:

-

Action: A precise amount of oil sample (e.g., ~100 mg) is weighed into two separate reaction vials (Vial A and Vial B).

-

Causality: Accurate weighing is critical for quantitative results. Using two vials is the basis of the differential measurement.

-

Action: A deuterated internal standard (e.g., 3-MCPD-d5) is added to both vials.

-

Causality: The internal standard corrects for variations in reaction efficiency, extraction, and instrument response, ensuring accuracy and reproducibility.

-

-

Alkaline-Catalyzed Transesterification:

-

Action: A solution of sodium methoxide in methanol is added to both vials. The reaction proceeds for a short, precisely controlled time (e.g., 3.5-5.5 minutes) at room temperature.[6]

-

Causality: This step cleaves the fatty acid from the glycidol backbone (and also from any 3-MCPD esters), releasing free glycidol and free 3-MCPD. Precise timing is crucial as prolonged exposure to alkaline conditions can degrade the analytes.[6]

-

-

Differential Reaction Quenching:

-

Action (Vial A): The reaction is stopped by adding an acidic solution containing sodium chloride (NaCl).

-

Causality: The acid neutralizes the catalyst, stopping the reaction. The chloride ions then react with the free glycidol (released from GEs) to convert it into 3-MCPD. Therefore, the final 3-MCPD concentration in Vial A represents [native 3-MCPD esters + 3-MCPD from GEs].

-

Action (Vial B): The reaction is stopped by adding an acidic solution containing a chloride-free salt (e.g., sodium bromide or sodium sulfate).

-

Causality: The reaction is stopped, but without a source of chloride ions, the free glycidol is not converted. Therefore, the final 3-MCPD concentration in Vial B represents only the [native 3-MCPD esters].

-

-

Extraction & Derivatization:

-

Action: The analytes (3-MCPD) are extracted from the sample matrix using a suitable organic solvent (e.g., hexane/diethyl ether).

-

Causality: This isolates the analytes from interfering compounds in the oil matrix.

-

Action: The extracted 3-MCPD is derivatized using phenylboronic acid (PBA).[5]

-

Causality: PBA reacts with the diol structure of 3-MCPD to form a stable, volatile cyclic ester. This derivatization is essential for good chromatographic separation and detection by Gas Chromatography (GC).

-

-

GC-MS Analysis:

-

Action: The derivatized extract is injected into a Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Causality: The GC separates the derivatized 3-MCPD from other compounds based on its boiling point and column interaction. The MS detects and quantifies the specific molecule based on its unique mass-to-charge ratio.

-

Action: The concentration of 3-MCPD is calculated in both vials relative to the internal standard.

-

Calculation: Glycidyl Ester Content (as glycidol equivalent) = [3-MCPD from Vial A] - [3-MCPD from Vial B] .

-

Mitigation Strategies: From Field to Final Product

Effective control of Glycidyl Linoleate requires a multi-faceted approach that addresses the entire production chain. The core principle is to either reduce the presence of precursors or optimize the refining process to be less conducive to the formation reaction.[7]

| Strategy | Method | Rationale / Mechanism of Action |

| Pre-Refining Interventions | Control Raw Material Quality | Minimize fruit damage and storage time before milling to reduce enzymatic hydrolysis of TAGs, which lowers the initial DAG content. |

| Crude Oil Washing | Washing crude oil with acidic water can help remove chlorine-containing compounds. While chlorine is a direct precursor for 3-MCPDE, reducing it can indirectly impact GE formation pathways and is good practice for overall contaminant control.[8] | |

| Refining Process Optimization | Acid-Activated Bleaching | Using acid-activated bleaching clays can help remove DAG precursors before they enter the deodorizer.[7] Some adsorbents like magnesium silicate have also shown efficacy.[9] |

| Lower Deodorization Temp. | Reducing the deodorization temperature to below 240°C, and ideally closer to 200-230°C, significantly slows the rate of GE formation.[9] This is the most direct and effective mitigation step. | |

| Dual-Temperature Deodorization | This involves a two-stage process: a first stage at a higher temperature (e.g., >240°C) for a short duration to remove key volatile compounds, followed by a second, longer stage at a lower temperature (<230°C) to complete the process without significant GE formation. | |

| Post-Refining Treatment | Enzymatic Hydrolysis | Treating the refined oil with specific lipases (e.g., from Candida rugosa) can selectively hydrolyze the newly formed glycidyl esters back into fatty acids and harmless glycerol.[6][10] The free glycidol can then be washed out. |

| Adsorbent Treatment | Passing the final refined oil through an active adsorbent bed (e.g., activated carbon, bleaching earth) can physically remove GEs from the oil.[7] |

Conclusion and Future Outlook

The thermal formation of Glycidyl Linoleate in edible oils is a well-understood, yet challenging, food safety issue. The mechanism is fundamentally linked to the high-temperature deodorization of oils containing diacylglycerol precursors. While the pathway via a cyclic acyloxonium ion is widely accepted, the kinetics are highly sensitive to processing conditions. The most effective control point remains the careful management of time and temperature during deodorization.

Future research will likely focus on novel catalytic and enzymatic degradation methods that can be seamlessly integrated into existing refining infrastructure, as well as on advanced agricultural practices to yield crude oils with inherently lower precursor levels. The continuous development of faster, more direct analytical methods will also be crucial for real-time process control and ensuring the global food supply remains safe.

References

-

Mat Shukri, N., et al. (2023). GLYCIDYL ESTERS: AN UPDATED MINI-REVIEW OF ANALYTICAL METHODS (2015-2022). Malaysian Journal of Analytical Sciences, 27(5), 1126-1146. Available at: [Link]

-

FEDIOL. (2024). FEDIOL overview of available analytical methods for MCPD esters and glycidyl esters determination 2024 Revision. Available at: [Link]

-

Lin, Y.-T., et al. (2021). Determination of glycidyl esters and 3-MCPD esters in edible oils by sample pretreatment with the combination of lipase hydrolysis and modified QuEChERS for GC-MS analysis. Scientific Reports, 11(1). Available at: [Link]

-

Axel Semrau GmbH & Co. KG. (n.d.). Determination of 2- and 3-MCPD and glycidyl esters in foodstuff. Available at: [Link]

-

Wenzl, T., et al. (2017). Determination of the MCPD fatty acid esters and glycidyl fatty acid esters in food. JRC Publications Repository. Available at: [Link]

-

Hsieh, Y.-L., et al. (2021). First Determination of Glycidyl Ester Species in Edible Oils by Reverse-Phase Ultra-Performance Liquid Chromatography Coupled with an Evaporative Light-Scattering Detector. International Journal of Molecular Sciences, 22(9), 4886. Available at: [Link]

-

Bognár, Z., et al. (2018). FORMATION OF GLYCIDYL ESTERS DURING THE DEODORIZATION OF VEGETABLE OILS. Hungarian Journal of Industry and Chemistry, 46(2), 67-71. Available at: [Link]

-

Cheng, W., et al. (2017). Glycidyl Fatty Acid Esters in Refined Edible Oils: A Review on Formation, Occurrence, Analysis, and Elimination Methods. Comprehensive Reviews in Food Science and Food Safety, 16(2), 263-281. Available at: [Link]

-

Bognar, Z. (2018). Formation of Glycidyl Esters During The Deodorization of Vegetable Oils. ResearchGate. Available at: [Link]

- Roberts, D., & Schafer, C. (2011). Glycidyl ester reduction in oil. Google Patents.

-

Matthaus, B. (2021). Mitigation of MCPD and glycidyl esters in edible oils. ResearchGate. Available at: [Link]

-

Tfouni, S. A. V., et al. (2019). Strategies to Mitigate MCPD and Glycidyl Esters in Refined Oils and Foods. In Process-Induced Food Toxicants (pp. 111-139). Available at: [Link]

-

Oey, I., et al. (2016). Collaborative Study of an Indirect Enzymatic Method for the Simultaneous Analysis of 3-MCPD, 2-MCPD, and Glycidyl Esters in Edible Oils. ResearchGate. Available at: [Link]

-

Gündoğdu, E., & El, S. N. (2022). The Trend in Mitigation Strategies of 3-Monochloropropane-1,2-diol and Glycidyl Esters in Edible Vegetable Oils: Today and Tomorrow. Food Reviews International, 38(sup1), 606-631. Available at: [Link]

Sources

- 1. archive.sciendo.com [archive.sciendo.com]

- 2. researchgate.net [researchgate.net]

- 3. First Determination of Glycidyl Ester Species in Edible Oils by Reverse-Phase Ultra-Performance Liquid Chromatography Coupled with an Evaporative Light-Scattering Detector - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mjas.analis.com.my [mjas.analis.com.my]

- 6. Determination of glycidyl esters and 3-MCPD esters in edible oils by sample pretreatment with the combination of lipase hydrolysis and modified QuEChERS for GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Trend in Mitigation Strategies of 3-Monochloropropane-1,2-diol and Glycidyl Esters in Edible Vegetable Oils: Today and Tomorrow - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. WO2011069028A1 - Glycidyl ester reduction in oil - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Genotoxic Assessment of Glycidyl Linoleate

Executive Summary

Glycidyl Linoleate (GL), a glycidyl fatty acid ester, is a process contaminant found in refined edible oils and foods made with them.[1][2] The core toxicological concern stems from its metabolic hydrolysis in the gastrointestinal tract, which releases glycidol.[3][4] Glycidol is a well-documented genotoxic and carcinogenic compound, classified as "probably carcinogenic to humans" (Group 2A) by the International Agency for Research on Cancer (IARC).[1][4] Given the near-complete release of glycidol from its ester form upon digestion, the genotoxic risk assessment of GL is fundamentally a risk assessment of glycidol exposure.[2][5]

This technical guide presents a comprehensive, scientifically grounded strategy for evaluating the genotoxic potential of Glycidyl Linoleate. It is designed for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the causal scientific reasoning behind each step. The strategy is built upon a standard battery of tests compliant with international regulatory guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), ensuring robust and reliable data for safety assessment.

The Scientific Rationale: Metabolism and Mechanism of Genotoxicity

The primary hypothesis for the genotoxicity of Glycidyl Linoleate is its role as a pro-mutagen, delivering glycidol systemically after ingestion.

1.1 Metabolic Activation: Glycidyl esters are readily hydrolyzed by lipases in the digestive tract, breaking them down into their constituent fatty acid (linoleic acid) and glycidol (2,3-epoxy-1-propanol).[1][4] This enzymatic cleavage is highly efficient, leading to the assumption for risk assessment purposes that exposure to a given molar quantity of a glycidyl ester is equivalent to exposure to the same molar quantity of glycidol.[5]

1.2 Mechanism of Action of Glycidol: The toxicity of glycidol is driven by the high reactivity of its epoxide ring.[6] This functional group is an electrophilic center, making glycidol an alkylating agent that can form covalent bonds (adducts) with nucleophilic sites in cellular macromolecules, most critically, with DNA.[6][7] The formation of DNA adducts, if not repaired by the cell's machinery, can lead to mutations during DNA replication, resulting in gene mutations and chromosomal damage.[6]

Caption: Metabolic activation of Glycidyl Linoleate to genotoxic Glycidol.

A Recommended Battery of Genotoxicity Assays

To comprehensively evaluate the genotoxic potential of Glycidyl Linoleate, a standard three-test battery is recommended. This battery is designed to detect the three major classes of genetic damage: gene mutations, clastogenicity (structural chromosome aberrations), and aneugenicity (changes in chromosome number).[8]

2.1 In Vitro Bacterial Reverse Mutation Test (Ames Test)

-

Scientific Rationale: The Ames test is a rapid and widely used screen for detecting point mutations (base substitutions and frameshifts) caused by a chemical.[9] Given that glycidol's DNA adducts can lead to such mutations, this assay is a critical first step. A positive result in this test is a strong indicator of mutagenic potential.[10] The test must be conducted with and without an exogenous metabolic activation system (S9 fraction) to simulate mammalian liver metabolism.

-

Key Experimental Parameters (OECD 471):

Parameter Specification Rationale Tester Strains S. typhimurium: TA98, TA100, TA1535, TA1537. E. coli: WP2 uvrA (pKM101). To detect a variety of frameshift and base-pair substitution mutations. Metabolic Activation Rat liver S9 fraction + cofactors. To assess if the test article or its metabolites are mutagenic. Test Method Plate incorporation or pre-incubation method.[11] Standard methods to ensure adequate exposure of bacteria to the test article. Concentrations Minimum of 5 concentrations, up to 5000 µ g/plate or limit of solubility/toxicity.[11] To establish a dose-response relationship. | Controls | Vehicle (Negative) Control, Known Mutagens (Positive Controls for each strain +/- S9). | To ensure the validity and sensitivity of the experimental system. |

-

Step-by-Step Protocol (Plate Incorporation Method):

-

Preparation: Prepare overnight cultures of the bacterial tester strains. Prepare the test article dilutions, S9 mix (if required), and positive/negative controls.

-

Exposure: To 2.0 mL of molten top agar, add 0.1 mL of bacterial culture and 0.1 mL of the test article solution (or control solution). For metabolic activation, add 0.5 mL of S9 mix.

-

Plating: Vortex the mixture gently and pour it onto the surface of a minimal glucose agar plate.

-

Incubation: Once the top agar has solidified, incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate.

-

Data Analysis: A positive response is defined as a dose-related increase in revertant colonies, typically a two-fold or greater increase over the vehicle control for at least one strain.

-

Caption: Decision tree for interpreting genotoxicity battery results.

-

Scenario 1: All tests are negative. This provides strong evidence that Glycidyl Linoleate is not genotoxic under the tested conditions.

-

Scenario 2: In vitro tests are positive, but the in vivo test is negative. This common scenario suggests that while the substance has intrinsic mutagenic properties, the whole-organism's ADME processes may prevent it from reaching the target tissue (bone marrow) at a sufficient concentration to cause damage. [10]The substance would be considered an in vitro genotoxin, but its in vivo relevance may be low.

-

Scenario 3: In vitro and in vivo tests are positive. This is clear evidence of genotoxicity. A positive result in the in vivo micronucleus test confirms that the substance is genotoxic in a mammalian system and represents a potential human health hazard. [12] For Glycidyl Linoleate, the expectation is that it will behave similarly to glycidol. Studies have shown that both glycidol and glycidyl linoleate give positive responses in the Ames test, but while glycidol is positive in the in vitro chromosomal aberration test, glycidyl linoleate is negative. [10]Both were found to be negative in the in vivo bone marrow micronucleus test in one key study, suggesting that while the potential exists, it may not be expressed in this specific tissue under the study's conditions. [10]This highlights the importance of the complete battery and careful interpretation.

Conclusion

The genotoxic assessment of Glycidyl Linoleate is predicated on its efficient conversion to glycidol. A structured, guideline-compliant testing strategy, beginning with in vitro assays for gene mutation and chromosomal damage and culminating in a definitive in vivo study, is essential. This approach provides the robust data required by regulatory agencies and allows for a scientifically sound assessment of the potential risk to human health. The causality is clear: the ester linkage is a delivery mechanism for the reactive epoxide of glycidol, and the testing battery is designed to systematically detect the downstream genetic damage this epoxide can cause.

References

-

Kim, H. J., et al. (2021). Glycidol Fatty Acid Ester and 3-Monochloropropane-1,2-Diol Fatty Acid Ester in Commercially Prepared Foods. National Institutes of Health. [Link]

-

Yahaya, N., et al. (2023). GLYCIDYL ESTERS: AN UPDATED MINI-REVIEW OF ANALYTICAL METHODS (2015-2022). Malaysian Journal of Analytical Sciences. [Link]

-

Abramsson-Zetterberg, L., & Törnqvist, M. (2017). The genotoxic potency of glycidol established from micronucleus frequency and hemoglobin adduct levels in mice. Food and Chemical Toxicology. [Link]

-

EFSA Panel on Food Contact Materials, Enzymes and Processing Aids (CEP). (2021). Genotoxicity testing approach for the safety evaluation of food enzymes. EFSA. [Link]

-

Centre for Food Safety. (2018). Glycidyl Esters, a Harmful Substance, in Refined Fats and Oils. Food Safety Focus. [Link]

-

Inotiv. (n.d.). OECD 487: in vitro micronucleus assay using TK6 cells to investigate mechanism of action. [Link]

-

Ikeda, N., et al. (2012). Genotoxicity studies of glycidol fatty acid ester (glycidol linoleate) and glycidol. Food and Chemical Toxicology. [Link]

-

Abraham, K., et al. (2013). Internal Doses of Glycidol in Children and Estimation of Associated Cancer Risk. ResearchGate. [Link]

-

Cheng, W. W., et al. (2017). Glycidyl Fatty Acid Esters in Refined Edible Oils: A Review on Formation, Occurrence, Analysis, and Elimination Methods. ResearchGate. [Link]

-

Wong, M. C., et al. (2024). Exposure to Dietary Glycidyl and 3-MCPD Fatty Acid Esters and Associated Burden of Cancer in Selected Asian and European Countries: A Review and Data Synthesis. PubMed Central. [Link]

-

Ikeda, N., et al. (2012). Genotoxicity studies of glycidol fatty acid ester (glycidol linoleate) and glycidol. PubMed. [Link]

-

Abraham, K., et al. (2009). Relative oral bioavailability of glycidol from glycidyl fatty acid esters in rats. PubMed. [Link]

-

Svartling, A., et al. (1998). DNA adduct formation by allyl glycidyl ether. PubMed. [Link]

-

Wills, J. W., et al. (2021). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. National Institutes of Health. [Link]

-

NIB-GEN. (n.d.). Bacterial Reverse Mutation Assay or Ames assay (OECD 471). [Link]

-

University of Rhode Island. (2022). CHEMICAL BIOLOGY OF DNA ADDUCT REPAIR, BYPASS AND MUTAGENESIS. DigitalCommons@URI. [Link]

-

Scantox. (n.d.). OECD 487 In Vitro Micronucleus Test. [Link]

-

Vivotecnia. (n.d.). AMESplus1 - OECD 471 Bacterial Reverse Mutation Test + Confirmation Test. [Link]

-

Overton. (2016). Test No. 474: Mammalian Erythrocyte Micronucleus Test. [Link]

-

Onami, S., et al. (2015). Orally administered glycidol and its fatty acid esters as well as 3-MCPD fatty acid esters are metabolized to 3-MCPD in the F344 rat. ResearchGate. [Link]

-

RE-Place. (n.d.). The bacterial reverse mutation test. [Link]

-

Grimm, F. A., et al. (2020). Identifying Compounds with Genotoxicity Potential Using Tox21 High Throughput Screening Assays. National Institutes of Health. [Link]

-

Honma, M. (2022). Opinion: regulatory genotoxicity: past, present and future. Genes and Environment. [Link]

-

Tox Lab. (n.d.). Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474). [Link]

-

Mohamed, S., et al. (2017). Genotoxicity: Mechanisms, Testing Guidelines and Methods. Juniper Publishers. [Link]

-

Gentronix. (2024). Regulatory Genotoxicity Testing of Agrochemicals. [Link]

-

Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. [Link]

-

Regulations.gov. (2017). FINAL REPORT. [Link]

-

GOV.UK. (2021). Guidance on a strategy for genotoxicity testing of chemicals. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Health Effects Test Guidelines OPPTS 870.5395 Mammalian Erythrocyte Micronucleus Test. [Link]

-

Analytice. (2021). Reverse mutation test on bacteria according to OECD 471. [Link]

-

National Nanotechnology Center. (n.d.). In Vitro Micronucleus Test (OECD 487) for Cosmetics, Health Products & Dietary Supplements. [Link]

-

Center for Food Safety. (2004). New FDA Guidelines Okay Contamination of Food Supply With Genetically Engineered Crops. [Link]

-

Nucro-Technics. (n.d.). OECD 474: In vivo Mammalian Micronucleus Test. [Link]

-

Hayashi, M. (2016). The micronucleus test—most widely used in vivo genotoxicity test—. Genes and Environment. [Link]

Sources

- 1. Glycidol Fatty Acid Ester and 3-Monochloropropane-1,2-Diol Fatty Acid Ester in Commercially Prepared Foods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glycidyl Esters, a Harmful Substance, in Refined Fats and Oils [cfs.gov.hk]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Relative oral bioavailability of glycidol from glycidyl fatty acid esters in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mjas.analis.com.my [mjas.analis.com.my]

- 7. DNA adduct formation by allyl glycidyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Opinion: regulatory genotoxicity: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The bacterial reverse mutation test | RE-Place [re-place.be]

- 10. Genotoxicity studies of glycidol fatty acid ester (glycidol linoleate) and glycidol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Reverse mutation test on bacteria according to OECD 471 - Analytice [analytice.com]

- 12. The genotoxic potency of glycidol established from micronucleus frequency and hemoglobin adduct levels in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Carcinogenicity of Glycidyl Linoleate Breakdown Products

Abstract

Glycidyl linoleate, a glycidyl ester found in refined edible oils and other food products, is subject to hydrolysis in the gastrointestinal tract, yielding its constituent breakdown products: glycidol and linoleic acid. While glycidyl linoleate itself has been studied for its toxicological profile, significant concern among researchers, toxicologists, and drug development professionals centers on the carcinogenic potential of these degradation products. This technical guide provides a comprehensive examination of the current scientific understanding of the carcinogenicity of glycidol and the tumor-promoting potential of linoleic acid. It delves into the mechanistic underpinnings of their toxicity, details established experimental protocols for their assessment, and presents key data from pivotal carcinogenicity studies. This document is intended to serve as a critical resource for scientists engaged in the risk assessment and safety evaluation of food-related compounds and developmental therapeutics where such chemical moieties may be present.

Introduction: The Toxicological Significance of Glycidyl Ester Hydrolysis

Glycidyl esters, including glycidyl linoleate, are process-induced contaminants formed during the high-temperature refining of vegetable oils.[1][2] Upon ingestion, these esters are readily hydrolyzed by lipases in the digestive tract, releasing glycidol and the corresponding fatty acid—in this case, linoleic acid.[3] This metabolic breakdown is the primary event that initiates toxicological concern, as the systemic exposure to free glycidol, a reactive epoxide, is the main driver of its carcinogenic activity.[3]

The International Agency for Research on Cancer (IARC) has classified glycidol as a "probable human carcinogen" (Group 2A), a designation based on sufficient evidence of carcinogenicity in experimental animals.[1][3] In contrast, linoleic acid, an essential omega-6 fatty acid, is not considered a direct carcinogen. However, a body of evidence suggests that high levels of linoleic acid can promote tumor growth, particularly in the context of an existing carcinogenic insult.[4][5] This guide will, therefore, address the distinct yet interconnected carcinogenic risks associated with each of these breakdown products.

Metabolic Fate of Glycidyl Linoleate

The initial and most critical step in the bioactivation of glycidyl linoleate is its hydrolysis. This enzymatic process, occurring predominantly in the small intestine, liberates glycidol and linoleic acid, allowing for their absorption and systemic distribution.

Caption: Metabolic breakdown of glycidyl linoleate and subsequent carcinogenic pathways.

The Carcinogenicity of Glycidol: A Genotoxic Mechanism

Glycidol is a well-established genotoxic carcinogen.[6][7] Its carcinogenicity stems from its reactive epoxide ring, which can directly alkylate DNA, forming DNA adducts.[3] These adducts, if not repaired by cellular DNA repair mechanisms, can lead to mutations during DNA replication, a critical step in the initiation of cancer.

Mechanism of Action: DNA Adduct Formation

The electrophilic nature of the epoxide ring in glycidol makes it susceptible to nucleophilic attack by DNA bases, primarily at the N7 position of guanine and the N3 position of adenine.[8][9] The formation of these adducts can distort the DNA helix, interfering with transcription and replication, and ultimately leading to point mutations. This direct interaction with genetic material is a hallmark of genotoxic carcinogens and implies that there may be no threshold for its carcinogenic effect.[7]

Caption: Genotoxic mechanism of glycidol via DNA adduct formation.

Evidence from In Vitro Genotoxicity Assays

A battery of in vitro assays is crucial for the initial screening of potential genotoxins. Glycidol has consistently shown positive results in these assays, indicating its mutagenic potential.

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds by measuring their ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[10] Glycidol has been shown to be mutagenic in the Ames test, both with and without metabolic activation, confirming its direct-acting mutagenic properties.[11]

Experimental Protocol: Ames Test (OECD 471)

-

Strain Selection: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) to detect different types of mutations.

-

Metabolic Activation: Conduct the assay with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to assess both direct-acting mutagens and those requiring metabolic activation.

-

Dose Selection: Perform a preliminary cytotoxicity assay to determine a suitable dose range. The main experiment should include at least five different analyzable concentrations.

-

Exposure:

-

Plate Incorporation Method: Mix the test compound, bacterial culture, and (if used) S9 mix with molten top agar and pour onto minimal glucose agar plates.

-

Pre-incubation Method: Pre-incubate the test compound, bacterial culture, and S9 mix before adding to the top agar.

-

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate. A positive response is defined as a dose-related increase in the number of revertants or a reproducible and significant increase at one or more concentrations.

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[12] Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates further from the nucleus, forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage.

Experimental Protocol: Alkaline Comet Assay [6][7][13][14]

-

Cell Preparation: Expose the target cells (e.g., human cell lines) to the test compound for a defined period.

-

Slide Preparation: Mix the cell suspension with low-melting-point agarose and layer it onto a pre-coated microscope slide.

-

Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and histones, leaving behind the nuclear DNA.

-

Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis chamber with an alkaline buffer (pH > 13) to unwind the DNA and separate single- and double-strand breaks. Apply an electric field.

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software (measuring tail length, tail intensity, and tail moment).

Evidence from In Vivo Carcinogenicity Studies

The most definitive evidence for the carcinogenicity of glycidol comes from long-term bioassays in rodents. The National Toxicology Program (NTP) conducted comprehensive two-year gavage studies in F344/N rats and B6C3F1 mice.[1][2][15][16]

Experimental Protocol: Rodent Carcinogenicity Bioassay (OECD 451) [12][17][18]

-

Animal Selection: Use both sexes of two rodent species (typically rats and mice).

-

Dose Selection: Based on subchronic toxicity studies, select at least three dose levels plus a concurrent control group. The highest dose should induce minimal toxicity without significantly altering lifespan.

-

Administration: Administer the test substance for the majority of the animal's lifespan (e.g., 24 months for rats, 18-24 months for mice), typically through the diet or by gavage.

-

Observation: Monitor the animals for clinical signs of toxicity and palpable masses throughout the study.

-

Pathology: At the end of the study, conduct a full necropsy on all animals. Collect and preserve all organs and tissues for histopathological examination.

-

Data Analysis: Statistically analyze the incidence of tumors in the treated groups compared to the control group.

Summary of NTP Carcinogenicity Study on Glycidol (TR-374) [2]

The NTP studies provided "clear evidence of carcinogenic activity" of glycidol in both rats and mice, with tumors observed in multiple organs.[2]

| Species | Sex | Dose (mg/kg/day) | Organ | Tumor Type | Incidence |

| Rat | Male | 0 | Tunica Vaginalis | Mesothelioma | 0/50 |

| 37.5 | 29/50 | ||||

| 75 | 41/50 | ||||

| 0 | Forestomach | Papilloma/Carcinoma | 1/50 | ||

| 37.5 | 15/50 | ||||

| 75 | 26/50 | ||||

| Female | 0 | Mammary Gland | Fibroadenoma | 11/50 | |

| 37.5 | 28/50 | ||||

| 75 | 35/50 | ||||

| 0 | Brain | Glioma | 1/50 | ||

| 37.5 | 5/50 | ||||

| 75 | 10/50 | ||||

| Mouse | Male | 0 | Harderian Gland | Adenoma | 2/50 |

| 25 | 11/50 | ||||

| 50 | 22/50 | ||||

| 0 | Forestomach | Papilloma | 2/50 | ||

| 25 | 10/50 | ||||

| 50 | 21/50 | ||||

| Female | 0 | Mammary Gland | Adenocarcinoma | 1/50 | |

| 25 | 6/50 | ||||

| 50 | 14/50 | ||||

| 0 | Uterus | Sarcoma | 0/50 | ||

| 25 | 3/50 | ||||

| 50 | 8/50 |

The Role of Linoleic Acid in Carcinogenesis: A Non-Genotoxic Promoter

Linoleic acid, an essential polyunsaturated omega-6 fatty acid, is not considered a direct-acting carcinogen and does not exhibit genotoxicity.[4] However, a significant body of research from animal studies suggests that high dietary intake of linoleic acid can act as a tumor promoter, enhancing the growth of pre-existing cancerous cells.[4][5]

Mechanism of Action: Inflammation and Oxidative Stress

The tumor-promoting effects of linoleic acid are thought to be mediated through several interconnected pathways:

-

Pro-inflammatory Eicosanoids: Linoleic acid is a precursor to arachidonic acid, which is further metabolized to pro-inflammatory eicosanoids such as prostaglandins and leukotrienes. Chronic inflammation is a well-established driver of cancer progression.

-

Oxidative Stress: As a polyunsaturated fatty acid, linoleic acid is susceptible to lipid peroxidation, leading to the generation of reactive oxygen species (ROS) and aldehydic byproducts.[15] This oxidative stress can damage cellular components and create a microenvironment conducive to tumor growth.

-

Cell Signaling Pathways: Linoleic acid and its metabolites can modulate various cell signaling pathways involved in cell proliferation, survival, and angiogenesis.

Sources

- 1. REFERENCES - NTP Genetically Modified Model Report on the Toxicology and Carcinogenesis Study of Glycidol (CASRN 556-52-5) in Genetically Modified Haploinsufficient p16ink4a/p19Arf Mice (Gavage Study) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Abstract for TR-374 [ntp.niehs.nih.gov]

- 3. bfs.de [bfs.de]

- 4. gentronix.co.uk [gentronix.co.uk]

- 5. vivotecnia.com [vivotecnia.com]

- 6. m.youtube.com [m.youtube.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. users.ox.ac.uk [users.ox.ac.uk]

- 9. Chemical carcinogen safety testing: OECD expert group international consensus on the development of an integrated approach for the testing and assessment of chemical non-genotoxic carcinogens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nucro-technics.com [nucro-technics.com]

- 11. mhlw.go.jp [mhlw.go.jp]

- 12. content.abcam.com [content.abcam.com]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. Glycidol - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. policycommons.net [policycommons.net]

- 16. Carcinogenicity (two rodent species) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. scantox.com [scantox.com]

An In-Depth Technical Guide to the Physical Properties of Glycidyl Linoleate

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical properties of excipients and reaction intermediates is paramount. Glycidyl Linoleate (CAS 24305-63-3), an ester of linoleic acid and glycidol, is a molecule of increasing interest, particularly due to its presence in refined edible oils and its potential role as a reactive intermediate.[1] This guide provides a detailed exploration of two of its key physical properties: boiling point and solubility.

Due to a scarcity of publicly available, experimentally determined data for Glycidyl Linoleate, this document will focus on the established methodologies for determining these properties, providing a framework for researchers to generate reliable data in their own laboratories.

Boiling Point of Glycidyl Linoleate

The boiling point of a substance is a critical parameter that informs its volatility, purification methods such as distillation, and stability at elevated temperatures. Glycidyl esters of fatty acids are known to be formed at high temperatures during the refining of vegetable oils, suggesting they are high-boiling compounds.[2]

Estimated Boiling Point

Experimental Determination of Boiling Point

For high-molecular-weight, heat-sensitive molecules like Glycidyl Linoleate, vacuum distillation is the method of choice for determining the boiling point. This technique allows the substance to boil at a much lower temperature, mitigating the risk of thermal degradation.

The selection of vacuum distillation is a direct consequence of the molecular structure of Glycidyl Linoleate. The presence of two double bonds in the linoleate chain and the reactive epoxide ring of the glycidyl group makes the molecule susceptible to polymerization and decomposition at high temperatures. By reducing the ambient pressure, the vapor pressure required for the liquid to boil is achieved at a lower temperature, thus preserving the chemical integrity of the substance.

-

Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a Claisen adapter, a thermometer, a condenser, a receiving flask, and a vacuum pump with a pressure gauge.

-

Sample Preparation: Place a small, accurately measured volume of Glycidyl Linoleate into the round-bottom flask along with a magnetic stirrer or boiling chips to ensure smooth boiling.

-

System Evacuation: Gradually evacuate the system to the desired pressure. It is advisable to start with a moderate vacuum and slowly increase it to the target pressure to avoid bumping.

-

Heating: Gently heat the sample using a heating mantle.

-

Observation: Record the temperature at which a steady stream of condensate is observed on the condenser and the first drop of distillate is collected in the receiving flask. This temperature, along with the corresponding pressure, constitutes a boiling point data point.

-

Data Normalization: To estimate the boiling point at atmospheric pressure, multiple data points at different pressures can be collected and extrapolated using a nomograph or the Clausius-Clapeyron equation.

Diagram of the Experimental Workflow for Boiling Point Determination

Caption: Workflow for determining the boiling point of Glycidyl Linoleate.

Solubility of Glycidyl Linoleate

Solubility is a fundamental property that dictates how a substance can be formulated, purified, and analyzed. For drug development professionals, understanding the solubility of a compound in various solvents is critical for everything from reaction chemistry to formulation and delivery.

Qualitative and Quantitative Solubility Data

Based on available information, Glycidyl Linoleate exhibits the following solubility characteristics:

| Solvent | Solubility | Source |

| Methyl Acetate | Soluble | [1] |

| Chloroform | Slightly Soluble | [1] |

| Ethyl Acetate | Slightly Soluble | [1] |

| Methanol | Slightly Soluble | [1] |

| Acetone | Soluble (in mixture) | [5] |

| n-Hexane | Soluble (in mixture) | [6] |

| Tetrahydrofuran (THF) | Soluble | [7] |

It is important to note that "soluble" and "slightly soluble" are qualitative terms. For rigorous scientific and development purposes, quantitative solubility data (e.g., in mg/mL or g/100g ) is necessary. The lack of such data in the public domain necessitates experimental determination.

Experimental Determination of Solubility

The determination of solubility involves preparing a saturated solution of the solute in a given solvent at a specific temperature and then quantifying the concentration of the dissolved solute.

The choice of the isothermal equilibrium method is based on its reliability and accuracy. By allowing the system to reach equilibrium, we ensure that the maximum amount of solute has dissolved at a given temperature. The subsequent quantification step, for instance, using High-Performance Liquid Chromatography (HPLC), provides a precise measure of the solute concentration. The use of a range of solvents with varying polarities provides a comprehensive solubility profile, which is invaluable for predicting behavior in complex solvent systems.

-

Solvent Selection: Choose a range of solvents of interest (e.g., water, ethanol, acetone, hexane, etc.).

-

Sample Preparation: To a series of vials, add a known volume of each solvent.

-

Addition of Solute: Add an excess amount of Glycidyl Linoleate to each vial to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials and place them in a shaker or agitator in a temperature-controlled environment (e.g., a 25°C water bath) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solute to settle. Alternatively, centrifuge the vials to pellet the excess solid.

-

Aliquoting: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) without disturbing the undissolved solute.

-

Dilution: Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used for quantification.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC with a suitable detector (e.g., UV or mass spectrometry), to determine the concentration of Glycidyl Linoleate.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Diagram of the Experimental Workflow for Solubility Determination

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. merieuxnutrisciences.com [merieuxnutrisciences.com]

- 3. books.rsc.org [books.rsc.org]

- 4. Glycidyl Linoleate | C21H36O3 | CID 23624908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mjas.analis.com.my [mjas.analis.com.my]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Direct Quantification of Glycidyl Linoleate in Edible Oils via HPLC-MS/MS

Executive Summary

This protocol details the direct quantification of Glycidyl Linoleate , a process-induced contaminant formed during the deodorization of vegetable oils. Unlike indirect methods (which convert all esters to free glycidol), this Direct Method preserves the ester structure, allowing for specific profiling of the linoleate species.

The method utilizes a Double Solid-Phase Extraction (SPE) cleanup to isolate Glycidyl Esters (GEs) from the massive triglyceride (TAG) matrix, followed by LC-ESI-MS/MS in Multiple Reaction Monitoring (MRM) mode. This approach ensures high specificity, minimizing isobaric interference from naturally occurring lipids.

Introduction & Scientific Context

Glycidyl fatty acid esters (GEs) are potentially carcinogenic contaminants (IARC Group 2A) found in refined edible oils.[1] They form when diacylglycerols (DAGs) undergo thermal stress (>200°C).

Why Direct Speciation?

While regulatory limits (e.g., EU Regulation 2018/290) often target "Total Glycidol," speciation is critical for:

-

Process Optimization: Different fatty acid esters have different formation kinetics. Glycidyl Linoleate is often the dominant species in soybean and sunflower oils.

-

Toxicokinetics: Intact esters may have different absorption rates in the digestive tract compared to free glycidol.

-

False Positives: Indirect methods based on alkaline transesterification can accidentally convert 3-MCPD esters or other artifacts into glycidol, overestimating toxicity. Direct analysis eliminates this risk.

Analytical Workflow

The following diagram illustrates the critical separation of GEs from the bulk lipid matrix using a dual-mechanism SPE approach.

Figure 1: Dual-SPE workflow removing polar interferences (C18) and bulk lipids (Silica) to isolate Glycidyl Linoleate.

Experimental Protocol

Reagents & Standards[1][2][3][4][5]

-

Target Standard: Glycidyl Linoleate (

, MW 336.5). -

Internal Standard (IS): Glycidyl Linoleate-d5 (deuterated on the glycidyl ring).

-

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Isopropanol (IPA), n-Hexane, Ethyl Acetate.

-

Additives: Ammonium Formate (10 mM stock).

Sample Preparation (The "Double SPE" Method)

Rationale: Direct injection of oil clogs MS sources and suppresses ionization. This two-step cleanup is the industry gold standard (AOCS Cd 28-10).

Step 1: Reverse Phase Extraction (C18)

-

Weigh 100 mg of oil into a glass vial.

-

Spike with 50 µL of Internal Standard solution (1 µg/mL).

-

Dissolve in 2 mL Acetonitrile (ACN) . Vortex for 1 min.

-

Load onto a pre-conditioned C18 SPE Cartridge (500 mg).

-

Collect the eluate (GEs pass through; very polar matrix stays).

-

Evaporate eluate to dryness under

at 40°C.

Step 2: Normal Phase Extraction (Silica)

-

Reconstitute the residue in 1 mL n-Hexane .

-

Load onto a pre-conditioned Silica SPE Cartridge (500 mg).

-

Wash: Elute with 4 mL of 5% Ethyl Acetate in Hexane. Crucial: This step elutes the triglycerides (TAGs) while GEs remain on the silica.Discard this fraction.

-

Elute: Elute Glycidyl Esters with 4 mL of 10% Ethyl Acetate in Hexane . Collect this fraction.

-

Evaporate to dryness and reconstitute in 200 µL Methanol for LC-MS/MS.

LC-MS/MS Conditions

Liquid Chromatography:

-

System: UHPLC (e.g., Agilent 1290 or Shimadzu Nexera).

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).

-

Temperature: 40°C.[2]

-

Mobile Phase A: Methanol + 5mM Ammonium Formate.

-

Mobile Phase B: Isopropanol + 5mM Ammonium Formate.

-

Note: Ammonium formate is required to generate the stable

adduct.

-

Gradient Program:

| Time (min) | % A (MeOH) | % B (IPA) | Flow Rate (mL/min) |

|---|---|---|---|

| 0.0 | 100 | 0 | 0.3 |

| 2.0 | 100 | 0 | 0.3 |

| 10.0 | 20 | 80 | 0.3 |

| 12.0 | 20 | 80 | 0.3 |

| 12.1 | 100 | 0 | 0.4 |

| 15.0 | 100 | 0 | 0.3 |

Mass Spectrometry Parameters:

-

Source: Electrospray Ionization (ESI) – Positive Mode .[3]

-

Gas Temp: 325°C.

-

Capillary Voltage: 4000 V.

-

Target Adduct: Ammonium adduct

.

MRM Transitions (Glycidyl Linoleate):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Type |

|---|

| Glycidyl Linoleate | 354.3

Expert Note on Transitions: The transition

Validation & Quality Assurance

To ensure trustworthiness (E-E-A-T), the method must be self-validating.

| Parameter | Acceptance Criteria | Experimental Check |

| Linearity | 6-point calibration curve (10 – 1000 ng/mL). | |

| Recovery | 80% – 110% | Spike blank oil (e.g., extra virgin olive oil) at 3 levels. |

| LOQ | < 50 µg/kg | Signal-to-Noise ratio |

| Matrix Effect | Compare slope of solvent curve vs. matrix-matched curve. |

Expert Insights & Troubleshooting

The "Epoxide Opening" Risk

Glycidyl esters are reactive epoxides.

-

Risk: If the sample preparation environment is acidic (pH < 5) or contains chloride ions, the epoxide ring will open, converting Glycidyl Linoleate into 3-MCPD Linoleate .

-

Prevention: Ensure all solvents are non-acidified. Do not use acid-washed glassware. Use Ammonium Formate (pH ~6.5) rather than Formic Acid in the mobile phase.

Isobaric Interference

Triglycerides (TAGs) are present at levels

-

Solution: The Silica SPE step is non-negotiable. It physically separates the non-polar TAGs (eluted with 5% EtOAc) from the slightly more polar GEs (eluted with 10% EtOAc). If you see broad peaks or poor reproducibility, your Silica clean-up is failing.

Adduct Selection

Do not attempt to quantify using the protonated ion

References

-

AOCS Official Method Cd 28-10. (2012). Glycidyl Fatty Acid Esters in Edible Oils. American Oil Chemists' Society.[1][4][5] [Link]

-

MacMahon, S., et al. (2013). Analysis of Glycidyl Esters in Edible Oils by LC-MS/MS. Journal of Agricultural and Food Chemistry. [Link]

-

European Food Safety Authority (EFSA). (2016). Risks for human health related to the presence of 3- and 2-monochloropropanediol (MCPD), and their fatty acid esters, and glycidyl fatty acid esters in food.[1] EFSA Journal. [Link]

-

Becalski, A., et al. (2012).[6] Glycidyl fatty acid esters in food by LC-MS/MS: Method development. Analytical and Bioanalytical Chemistry. [Link]

Sources

- 1. shimadzu.com [shimadzu.com]

- 2. researchgate.net [researchgate.net]

- 3. Simultaneous determination of 24 congeners of 2- and 3-monochloropropanediol esters and 7 congeners of glycidyl esters using direct multi-residue analytical LC-MS/MS methods in various food matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 4. library.aocs.org [library.aocs.org]

- 5. researchgate.net [researchgate.net]

- 6. Glycidyl fatty acid esters in food by LC-MS/MS: method development - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Direct Analysis of Glycidyl Linoleate Without Derivatization

Abstract

Glycidyl esters (GEs) are process-induced contaminants found in refined edible oils and fats, with Glycidyl Linoleate being a prominent member. The hydrolysis of these esters in the human body releases glycidol, a compound classified as "probably carcinogenic to humans" (Group 2A) by the International Agency for Research on Cancer (IARC).[1][2] This has necessitated the development of robust and sensitive analytical methods for their quantification. Traditional methods often involve indirect analysis, which requires time-consuming derivatization steps.[1] This application note details a direct analysis approach for Glycidyl Linoleate and other glycidyl esters, primarily utilizing Liquid Chromatography-Mass Spectrometry (LC-MS), which circumvents the need for derivatization, offering a more streamlined and efficient workflow.

Introduction: The Rationale for Direct Analysis

The presence of Glycidyl Linoleate and other GEs in foodstuffs, particularly infant formula and edible oils, is a significant food safety concern.[1][2] Regulatory bodies worldwide have set stringent maximum limits for these contaminants.[2] Consequently, accurate and reliable analytical methods are paramount for monitoring and control.

Indirect analytical methods typically involve the hydrolysis of GEs to glycidol, which is then derivatized for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[1][3][4] While established, these methods can be laborious and may introduce analytical variability.[3] Direct analysis, on the other hand, offers several distinct advantages:

-

Specificity: It allows for the direct measurement of the intact Glycidyl Linoleate molecule, providing a more accurate representation of its concentration.

-

Reduced Sample Preparation: By eliminating the derivatization step, the workflow is simplified, reducing the potential for sample loss and contamination.[5]

-

Increased Throughput: A more streamlined process allows for a higher number of samples to be analyzed in a given timeframe.

This application note will focus on the direct analysis of Glycidyl Linoleate using LC-MS, a technique that has proven to be both sensitive and reliable for this application.[1][6]

Principle of the Method: LC-MS for Direct GE Analysis

The direct analysis of Glycidyl Linoleate is predicated on its separation from the complex oil matrix using liquid chromatography, followed by its detection and quantification by mass spectrometry.

-

Liquid Chromatography (LC): Reversed-phase chromatography is typically employed, utilizing a C18 column. The separation is based on the differential partitioning of the analytes between the stationary phase and a mobile phase gradient. The retention of glycidyl esters is influenced by the length of their fatty acid carbon chain and the degree of unsaturation.[2]

-

Mass Spectrometry (MS): A mass spectrometer is used for the detection and quantification of the target analytes. Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is a common ionization technique for GEs.[7] Single quadrupole or tandem mass spectrometers (MS/MS) can be used. Tandem MS offers higher selectivity and sensitivity through the monitoring of specific precursor-to-product ion transitions.

The overall workflow for the direct analysis of Glycidyl Linoleate is depicted in the following diagram:

Figure 1: Workflow for the direct analysis of Glycidyl Linoleate.

Detailed Protocols

The following protocols are based on established methodologies for the direct analysis of glycidyl esters in edible oils.[6][7]

Materials and Reagents

-

Solvents: HPLC-grade acetone, methanol, and acetonitrile.

-

Standards: Certified reference standards of Glycidyl Linoleate and a suitable internal standard (e.g., deuterated glycidyl ester).

-

Sample Vials: 2 mL amber glass autosampler vials with PTFE septa.

-

Pipettes and Tips: Calibrated micropipettes and disposable tips.

-

Vortex Mixer

-

Centrifuge

Standard and Sample Preparation

Internal Standard (IS) Stock Solution: Prepare a stock solution of the deuterated internal standard in acetone at a concentration of 1 µg/mL.

Calibration Standards: Prepare a series of calibration standards by spiking a blank oil matrix (or a suitable solvent) with known concentrations of Glycidyl Linoleate and the internal standard. A typical calibration range is 10-500 ng/mL.

Sample Preparation:

-

Accurately weigh approximately 0.1 g of the oil sample into a 15 mL centrifuge tube.

-

Add 1 mL of the internal standard stock solution.

-

Add 9 mL of acetone.

-

Vortex the tube for 1 minute to ensure thorough mixing.

-

Centrifuge at 4000 rpm for 5 minutes to precipitate any insoluble material.

-

Carefully transfer the supernatant into an autosampler vial for LC-MS analysis.

LC-MS/MS Instrumental Parameters

The following table provides typical instrumental parameters for the analysis of Glycidyl Linoleate. These may need to be optimized for specific instruments and applications.

| Parameter | Condition |

| LC System | Agilent 1290 Infinity II or equivalent |

| Column | C18, 2.1 x 100 mm, 1.8 µm |

| Column Temperature | 40 °C |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-2 min: 50% B; 2-10 min: 50-95% B; 10-12 min: 95% B; 12-12.1 min: 95-50% B; 12.1-15 min: 50% B |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| MS System | Sciex Triple Quad™ 6500+ or equivalent |

| Ionization Mode | APCI, Positive |

| Curtain Gas | 30 psi |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 50 psi |

| Interface Temperature | 400 °C |

| MRM Transitions | Glycidyl Linoleate: To be determined empirically; Internal Standard: To be determined empirically |

Data Analysis and Quantification

Quantification is performed using an internal standard calibration method. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the calibration standards to generate a calibration curve. The concentration of Glycidyl Linoleate in the samples is then calculated from this curve.

Method Validation and Performance

A key aspect of ensuring trustworthy results is rigorous method validation. The direct analysis method should be validated for the following parameters:

-

Linearity: The calibration curve should demonstrate a linear response over the desired concentration range (R² > 0.99).

-

Accuracy and Precision: Determined by analyzing spiked samples at different concentration levels. Recoveries should typically be within 80-120%, with a relative standard deviation (RSD) of <15%.[6]

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. For glycidyl esters, LOQs in the low ng/g range are achievable.[6]

-

Matrix Effects: The influence of the sample matrix on the ionization of the analyte should be assessed to ensure accurate quantification.

The following table summarizes typical performance data for the direct analysis of glycidyl esters.

| Parameter | Typical Value |

| Linearity (R²) | > 0.995 |

| Accuracy (Recovery) | 85-115% |

| Precision (RSD) | < 10% |

| LOQ | 10 ng/g |

Challenges and Considerations

While direct analysis offers significant advantages, it is not without its challenges:

-

Availability of Standards: A major limitation is the commercial availability of certified reference standards for all glycidyl esters.[5] This can make comprehensive profiling challenging.

-

Matrix Effects: The complex nature of edible oils can lead to ion suppression or enhancement in the mass spectrometer, potentially affecting the accuracy of quantification. The use of a matrix-matched calibration curve or a stable isotope-labeled internal standard is crucial to mitigate these effects.

-

Instrument Contamination: Direct injection of diluted oil samples can lead to contamination of the LC-MS system over time. Regular cleaning and maintenance are essential to ensure consistent performance.

Conclusion

The direct analysis of Glycidyl Linoleate and other glycidyl esters using LC-MS provides a rapid, specific, and reliable method for their quantification in edible oils and fats. By eliminating the need for derivatization, this approach offers a significant improvement in efficiency and throughput compared to traditional indirect methods. With proper method development, validation, and routine maintenance, direct analysis is a powerful tool for ensuring food safety and regulatory compliance.

References

-

Blumhorst, M. R., Venkitasubramanian, P., & Collison, M. W. (2011). Direct Determination of Glycidyl Esters of Fatty Acids in Vegetable Oils by LC–MS. Journal of the American Oil Chemists' Society, 88(8), 1275–1283. [Link]

-